2-Methyladamantane-2-carboxylicacid
Description
Historical Development of Adamantane (B196018) Chemistry and Polycyclic Systems
The existence of adamantane, a tricyclic alkane with its carbon atoms arranged in the same manner as a diamond lattice, was first postulated in 1924. However, it was not until 1933 that it was first isolated from petroleum. The initial laboratory synthesis, achieved in 1941 by Prelog, was a multi-step and low-yield process. A significant breakthrough occurred in 1957 when Schleyer discovered a Lewis acid-catalyzed rearrangement of dicyclopentadiene, making adamantane readily accessible and paving the way for extensive research into its chemistry. This discovery opened the door to the exploration of a wide range of polycyclic systems, with adamantane serving as a fundamental building block.
Academic Significance of Adamantane Scaffolds in Organic Synthesis
The adamantane cage is a highly stable, rigid, and lipophilic moiety, characteristics that make it an attractive scaffold in organic synthesis. Its three-dimensional structure provides a well-defined framework for the precise spatial arrangement of functional groups. This has been exploited in the development of catalysts, polymers with enhanced thermal stability, and as a bulky protecting group. In medicinal chemistry, the incorporation of an adamantane scaffold can improve a drug's pharmacokinetic properties, such as increasing its metabolic stability and ability to cross cell membranes. mdpi.com This has led to the development of several successful drugs containing the adamantane core. mdpi.com
Overview of Carboxylic Acid Functionalization in Complex Cage Molecules
The introduction of a carboxylic acid group onto a cage molecule like adamantane significantly enhances its synthetic utility. The carboxyl group can be readily converted into a wide array of other functional groups, including esters, amides, and alcohols, allowing for the construction of more complex molecules. Furthermore, the carboxylic acid functionality can act as a handle for attaching the cage molecule to other substrates or for influencing its solubility and biological activity. The synthesis of adamantane carboxylic acids can be achieved through various methods, with the Koch-Haaf reaction being a particularly effective and widely used technique.
Research Context and Academic Focus on 2-Methyladamantane-2-carboxylic acid
While adamantane and its 1-carboxylic acid derivative have been extensively studied, research on 2-Methyladamantane-2-carboxylic acid has been more focused and nuanced. A key area of academic interest lies in its synthesis and the factors that govern its formation.
Synthesis and Mechanistic Studies: A significant portion of the research on 2-Methyladamantane-2-carboxylic acid centers on its synthesis via the Koch-Haaf carboxylation of 2-methyladamantan-2-ol. Studies have shown that the exclusive formation of 2-Methyladamantane-2-carboxylic acid is highly dependent on the reaction conditions, specifically requiring high dilution. rsc.org Under normal concentrations, a mixture of rearranged products is obtained. rsc.org This highlights the intricate mechanistic pathways involved in adamantyl cation rearrangements and provides a valuable case study for understanding the interplay of kinetics and thermodynamics in carbocation chemistry. The transformation of 2-alkyl-2-adamantanols in nitric acid also yields 2-Methyladamantane-2-carboxylic acid, offering another synthetic route and further insight into the reactivity of the adamantane cage. researchgate.net
Analytical and Environmental Chemistry: The identification of methyladamantane carboxylic acids, including isomers of 2-Methyladamantane-2-carboxylic acid, in oil sands process-affected water (OSPW) has opened up a new avenue of research. Advanced analytical techniques, such as comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry (GCxGC/ToF-MS), have been employed to profile these compounds. This research is significant for environmental monitoring and for understanding the biodegradation pathways of petroleum components.
Potential as a Synthetic Building Block: While direct applications of 2-Methyladamantane-2-carboxylic acid are not as widely documented as its 1-substituted counterpart, its structural features suggest its potential as a specialized building block in organic synthesis. The presence of the methyl group at the 2-position introduces chirality to the molecule, making it a potential precursor for the synthesis of enantiomerically pure adamantane derivatives. The geminal substitution of a methyl and a carboxylic acid group on the same bridgehead carbon offers a unique stereochemical and electronic environment that could be exploited in the design of novel ligands, catalysts, or biologically active molecules. The closely related compound, 2-aminoadamantane-2-carboxylic acid, has been identified as a potent transport inhibitor for amino acids, underscoring the potential biological significance of gem-disubstituted adamantanes. researchgate.netacs.org
Detailed Research Findings
The academic focus on 2-Methyladamantane-2-carboxylic acid is primarily rooted in its synthesis and the intriguing rearrangements of the adamantyl cation. The following table summarizes key findings from the literature regarding its formation under different conditions.
| Precursor | Reaction Conditions | Major Product(s) | Reference |
| 2-Methyladamantan-2-ol | Koch-Haaf carboxylation (normal concentration, 0°C) | 2-Methyladamantane-1-carboxylic acid, syn- and anti-4-methyladamantane-1-carboxylic acid | rsc.org |
| 2-Methyladamantan-2-ol | Koch-Haaf carboxylation (normal concentration, 50°C) | 3-Methyladamantane-1-carboxylic acid | rsc.org |
| 2-Methyladamantan-2-ol | Koch-Haaf carboxylation (high dilution, 0°C) | 2-Methyladamantane-2-carboxylic acid | rsc.org |
| 2-Alkyl-2-adamantanols | Transformation in Nitric Acid | 2-Methyladamantane-2-carboxylic acid and other products | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
2-methyladamantane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-12(11(13)14)9-3-7-2-8(5-9)6-10(12)4-7/h7-10H,2-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZBTZFOGNIYBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3CC(C2)CC1C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 2 Methyladamantane 2 Carboxylicacid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a range of reactions, including nucleophilic acyl substitution, reduction, and decarboxylation.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a key class of reactions for carboxylic acids and their derivatives. libretexts.orgsketchy.compressbooks.pub This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. pressbooks.pubvanderbilt.eduuomustansiriyah.edu.iq This intermediate then collapses, expelling a leaving group and resulting in the substitution of the original group with the incoming nucleophile. libretexts.orgvanderbilt.eduuomustansiriyah.edu.iq The reactivity of carboxylic acid derivatives in these reactions is influenced by the stability of the leaving group, with acyl chlorides and anhydrides being more reactive than esters and amides. sketchy.comvanderbilt.eduorgoreview.com
Esterification, the conversion of a carboxylic acid to an ester, is a common and important transformation. Several methods can be employed for this purpose.
Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. While effective for simple alcohols, it may not be suitable for acid-sensitive substrates. commonorganicchemistry.com
Steglich Esterification: For sterically hindered or acid-labile carboxylic acids like 2-methyladamantane-2-carboxylic acid, the Steglich esterification offers a milder alternative. commonorganicchemistry.comorganic-chemistry.org This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.orgorganic-chemistry.orgwikipedia.org The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org The alcohol then attacks this intermediate, leading to the formation of the ester and dicyclohexylurea (DCU), a stable urea (B33335) compound. organic-chemistry.orgwikipedia.org DMAP accelerates the reaction and suppresses the formation of an unreactive N-acylurea byproduct. organic-chemistry.orgorganic-chemistry.orgwikipedia.org
Alkylation with Alkyl Halides: Carboxylic acids can be converted to their corresponding carboxylate salts by treatment with a base. These carboxylate anions can then act as nucleophiles in an SN2 reaction with an alkyl halide, such as methyl iodide, to form the methyl ester. libretexts.org
Reaction with Diazomethane (B1218177): Diazomethane provides a rapid and efficient method for converting carboxylic acids to methyl esters. masterorganicchemistry.com The carboxylic acid protonates the diazomethane, forming a methyldiazonium ion, which is an excellent leaving group (N₂). The resulting carboxylate then displaces the nitrogen gas in an SN2 reaction to yield the methyl ester. masterorganicchemistry.com A safer alternative to the highly toxic and explosive diazomethane is trimethylsilyldiazomethane (B103560) (TMS-diazomethane). commonorganicchemistry.com
Table 1: Comparison of Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer Esterification | Alcohol, Strong Acid Catalyst | Typically reflux | Inexpensive, simple | Harsh conditions, equilibrium limited |
| Steglich Esterification | Alcohol, DCC, DMAP | Mild, room temperature | High yields, good for hindered substrates | DCC can be an allergen, DCU byproduct removal |
| Alkylation | Base, Alkyl Halide | Mild | Avoids strong acids | Alkyl halide can be toxic/mutagenic |
| Diazomethane | Diazomethane (CH₂N₂) | Mild, rapid | High yields, fast reaction | Highly toxic and explosive |
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic and medicinal chemistry. hepatochem.comluxembourg-bio.com Direct condensation is generally not feasible under mild conditions. Therefore, the carboxylic acid must first be activated. hepatochem.comyoutube.com
Coupling reagents are widely used to facilitate this transformation. hepatochem.com Dicyclohexylcarbodiimide (DCC) is a common choice. hepatochem.comluxembourg-bio.com The mechanism is analogous to the first step of the Steglich esterification, where the carboxylic acid adds to the DCC to form a reactive O-acylisourea intermediate. luxembourg-bio.comyoutube.com This activated species is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide and dicyclohexylurea (DCU). luxembourg-bio.comyoutube.com To enhance reaction efficiency and prevent side reactions like racemization (if chiral centers are present), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.com
Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HATU, HBTU). rsc.org These reagents also work by activating the carboxylic acid to form a reactive species that is readily attacked by the amine.
Acyl halides and acid anhydrides are highly reactive derivatives of carboxylic acids and serve as valuable intermediates in the synthesis of other carboxylic acid derivatives like esters and amides. vanderbilt.eduorgoreview.com
Acyl Halides: 2-Methyladamantane-2-carboxylic acid can be converted to its corresponding acyl chloride using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgoreview.comchemguide.co.ukopenstax.orgyoutube.com With thionyl chloride, the reaction produces gaseous byproducts, sulfur dioxide and hydrogen chloride, which simplifies purification. chemguide.co.uk Phosphorus pentachloride reacts to form the acyl chloride and phosphorus oxychloride. chemguide.co.uk Acyl bromides can be prepared using phosphorus tribromide (PBr₃). orgoreview.comopenstax.org
Acid Anhydrides: Acid anhydrides can be synthesized by reacting an acyl chloride with a carboxylate salt. uomustansiriyah.edu.iq For instance, 2-methyladamantane-2-carbonyl chloride could react with the sodium salt of 2-methyladamantane-2-carboxylic acid to form the symmetrical anhydride.
Reduction Pathways for Carboxylic Acid Groups
The carboxylic acid group can be reduced to a primary alcohol. Due to the low reactivity of the carboxyl group towards reduction, strong reducing agents are required.
Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for the reduction of carboxylic acids. khanacademy.orglibretexts.org The reaction typically takes place in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. The mechanism is thought to involve the deprotonation of the carboxylic acid to form a lithium carboxylate, followed by the reduction of this salt to the primary alcohol. libretexts.orglibretexts.org An aldehyde is formed as an intermediate but is immediately reduced further to the alcohol. libretexts.org Notably, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. khanacademy.org
Borane (BH₃): Borane, often used as a complex with tetrahydrofuran (BH₃·THF), is another effective reagent for the reduction of carboxylic acids to primary alcohols. khanacademy.org It offers the advantage of being more selective than LiAlH₄, as it will not readily reduce certain other functional groups.
Table 2: Reducing Agents for Carboxylic Acids
| Reagent | Formula | Selectivity | Typical Conditions | Product |
|---|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | Reduces many functional groups | Ether or THF, then H₂O workup | Primary Alcohol |
| Borane-THF Complex | BH₃·THF | More selective than LiAlH₄ | THF, then workup | Primary Alcohol |
Decarboxylation Reactions of Adamantyl Carboxylic Acids
Decarboxylation is the removal of a carboxyl group, which is released as carbon dioxide (CO₂). masterorganicchemistry.com Simple carboxylic acids are generally difficult to decarboxylate. However, the reaction is facilitated in specific cases, such as with β-keto acids, where a cyclic transition state can be formed, or through certain oxidative or radical-based methods. masterorganicchemistry.comkhanacademy.org
For adamantyl carboxylic acids, anodic oxidation (Kolbe electrolysis) of adamantane-2-carboxylic acid can lead to a mixture of products derived from both radical and carbonium ion intermediates, suggesting that decarboxylation is part of the reaction pathway. researchgate.net In contrast, the 1-isomer yields only products from a carbonium ion. researchgate.net Photoredox catalysis has also emerged as a mild method for the decarboxylation of various carboxylic acids, including tertiary ones, which could be applicable to 2-methyladamantane-2-carboxylic acid. organic-chemistry.org
Reactions Involving the Adamantane (B196018) Cage System
The rigid, cage-like structure of the adamantane core in 2-methyladamantane-2-carboxylic acid dictates its unique reactivity. This section explores transformations that directly involve the adamantane skeleton, including selective functionalization of its C-H bonds, rearrangements of its carbocation intermediates, and oxidative and reductive processes.
The adamantane framework possesses two types of C-H bonds: tertiary at the bridgehead positions and secondary at the methylene (B1212753) bridges. The inherent strength and steric accessibility of these bonds present a significant challenge for selective functionalization. nih.gov However, various strategies have been developed to achieve this, often involving radical or transition-metal-catalyzed processes. uni-giessen.deresearchgate.net
Direct C-H functionalization methods are crucial for synthesizing substituted adamantanes, which have applications in medicinal chemistry and materials science. nih.gov These reactions often proceed through radical intermediates due to their unique stability and reactivity compared to simpler hydrocarbons. nih.gov For instance, photoredox and hydrogen-atom transfer (HAT) catalysis have been employed for the direct alkylation of adamantane C-H bonds with excellent chemoselectivity for the strong tertiary C-H bonds. acs.orgresearchgate.net
Several catalytic systems have been investigated for the oxidative functionalization of adamantane. These include ruthenium complexes, which can act as strong oxidizers or catalysts for photoinduced oxidation. iaea.org Metal-free oxidative carbonylation using di-tert-butyl peroxide (DTBP) can also functionalize adamantane, though with lower regioselectivity. nih.gov The choice of catalyst and reaction conditions can significantly influence the selectivity between the tertiary and secondary positions. nih.govacs.org
Table 1: Examples of Catalytic Systems for Adamantane C-H Functionalization
| Catalyst System | Reactant(s) | Product(s) | Selectivity (3°:2°) | Reference |
| Ruthenium perchlorate (B79767) complex | Adamantane | Adamantanols, Adamantanones | Varies with conditions | iaea.org |
| Palladium catalyst, Benzyl alcohol, CO | Adamantane | Benzyl 1-adamantanecarboxylate | 3:1 | nih.gov |
| DTBP, CO, Benzyl alcohol | Adamantane | Benzyl adamantane esters | 2:1 | nih.gov |
| Photoredox/HAT catalysis | Adamantane, Phenyl vinyl sulfone | Alkylated adamantane | High for 3° C-H | researchgate.net |
This table is for illustrative purposes and does not represent an exhaustive list.
The formation of carbocations is a common feature in the chemistry of adamantane derivatives, particularly under acidic conditions. rsc.org These carbocations are prone to rearrangements, seeking greater stability. libretexts.orglumenlearning.com The 2-methyl-2-adamantyl cation, which would be formed from 2-methyladamantane-2-carboxylic acid under certain conditions, can undergo a series of rearrangements.
In strong acids like sulfuric acid, adamantyl cations can rearrange rapidly. rsc.org These rearrangements can involve intermolecular hydride transfers, where another adamantane molecule acts as a hydride donor. rsc.org Slower rearrangements can even involve reversible ring-opening of the adamantane skeleton. rsc.org
A key type of rearrangement is the 1,2-hydride shift, where a hydride ion moves to an adjacent carbon, and the 1,2-alkyl shift, where an alkyl group migrates. libretexts.orgmasterorganicchemistry.comucalgary.ca These shifts typically occur to transform a less stable carbocation into a more stable one (e.g., secondary to tertiary). libretexts.orgmasterorganicchemistry.comyoutube.com For instance, the carboxylation of 2-methyladamantan-2-ol under different conditions yields different isomers of methyladamantanecarboxylic acid, which is explained by dilution-controlled intermolecular hydride shifts and stereochemical inhibition of intramolecular 1,2-hydride shifts. electronicsandbooks.com
The 2-oxa-5-adamantyl carbocation has been identified as a viable intermediate in certain SN1 substitution reactions, demonstrating its stability against ring-opening and rearrangement on the timescale of nucleophilic attack by water or azide. unifi.it However, attempts to directly observe this cation by NMR have been unsuccessful, suggesting it is not stable over longer timescales. unifi.it
The adamantane cage can undergo various oxidative and reductive transformations. Oxidation can introduce hydroxyl or keto groups onto the skeleton. For example, adamantane can be oxidized to a mixture of tri-, tetra-, and penta-oxygenated products, predominantly polyols, using hydrogen peroxide in acetonitrile (B52724) with a copper-dimethylglyoxime catalyst. mdpi.com The degree of oxidation depends on the reaction conditions. mdpi.com The oxidation of adamantane can also be achieved using various oxidizing agents and catalysts, leading to adamantanols and adamantanones. researchgate.net
The carboxyl group of adamantane carboxylic acids can also influence or participate in these transformations. For instance, a carboxy group can be lost more readily than a proton from the radical cation of a substituted adamantane. acs.org The hydrolysis of 1,3-dichloro adamantane, which can be synthesized from 3-hydroxyadamantane-1-carboxylic acid, provides a route to 1,3-adamantanediol. acs.org
Reductive transformations are less common for the adamantane skeleton itself due to its saturated hydrocarbon nature. However, functional groups attached to the cage can be reduced.
Mechanistic Investigations of Key Organic Reactions
Understanding the mechanisms of reactions involving 2-methyladamantane-2-carboxylic acid and its derivatives is crucial for controlling their outcomes. This section delves into the analysis of key intermediates and the elucidation of rearrangement pathways.
Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including acyl chlorides derived from 2-methyladamantane-2-carboxylic acid. libretexts.orguomustansiriyah.edu.iq This reaction proceeds through a two-step mechanism involving a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.comoregonstate.edu
The first step is the nucleophilic attack on the carbonyl carbon, which leads to the formation of a tetrahedral intermediate. oregonstate.eduyoutube.com This intermediate is generally unstable and not isolable. oregonstate.edu The second step involves the elimination of a leaving group, such as a chloride ion in the case of an acyl chloride, and the reformation of the carbon-oxygen double bond. oregonstate.edulibretexts.orgchemguide.co.uk
The hydrolysis of acyl chlorides, such as ethanoyl chloride, provides a classic example of this mechanism. Water acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.comlibretexts.orgchemguide.co.uk Subsequently, a chloride ion is expelled, and a proton is removed to yield the carboxylic acid and hydrogen chloride. libretexts.orgchemguide.co.uk The existence of this tetrahedral intermediate has been supported by experiments, such as the isotopic labeling studies conducted by Bender on the hydrolysis of ethyl benzoate. masterorganicchemistry.com
The reactivity of the carboxylic acid derivative is influenced by the nature of the leaving group. Acid chlorides are highly reactive due to the excellent leaving group ability of the chloride ion. oregonstate.edu
As discussed in section 3.2.2, carbocation rearrangements are a prominent feature of adamantyl chemistry. These rearrangements often involve intramolecular 1,2-hydride and 1,2-alkyl shifts. libretexts.orgmasterorganicchemistry.comucalgary.ca These shifts are driven by the formation of a more stable carbocation. ucalgary.camasterorganicchemistry.comyoutube.com
A hydride shift involves the migration of a hydrogen atom with its pair of bonding electrons to an adjacent carbocation center. masterorganicchemistry.comyoutube.com An alkyl shift is the migration of an alkyl group in a similar fashion. masterorganicchemistry.comyoutube.com These rearrangements are common in reactions involving carbocation intermediates, such as SN1 reactions and some electrophilic additions. lumenlearning.commasterorganicchemistry.com
The rearrangement of the 2-methyl-2-adamantyl cation provides a relevant example. Under certain conditions, this cation can rearrange to other tertiary adamantyl cations through a series of 1,2-hydride shifts. electronicsandbooks.com The specific products formed can be influenced by factors such as reaction temperature and concentration, which can control the competition between intramolecular and intermolecular hydride transfer processes. electronicsandbooks.com In some cases, alkyl shifts can lead to changes in the carbon skeleton of the molecule. masterorganicchemistry.comlibretexts.org Ring expansion can also occur through alkyl shifts, particularly in strained ring systems adjacent to a carbocation. youtube.com
Stereoelectronic Effects on Reaction Selectivity of 2-Methyladamantane-2-carboxylic acid
The rigid, polycyclic structure of adamantane imposes significant geometric constraints on reacting centers, making it an exceptional scaffold for studying the influence of stereoelectronic effects on chemical reactivity and selectivity. In 2-methyladamantane-2-carboxylic acid, the substituents are located at a secondary, non-bridgehead carbon, which allows for a greater range of reaction pathways compared to the more constrained bridgehead positions. Stereoelectronic effects, which involve the spatial arrangement of orbitals and their influence on the energy of transition states, play a pivotal role in dictating the outcomes of reactions involving this molecule.
The orientation of the C-C and C-H bonds of the adamantane cage relative to the reactive center at C2 has a profound impact on the stability of intermediates and transition states. These effects arise from orbital overlaps, such as hyperconjugation, which can stabilize developing charges or radical centers. For reactions proceeding through a carbocation intermediate at the C2 position, such as in certain solvolysis or fragmentation reactions, the alignment of neighboring σ-bonds with the empty p-orbital of the carbocation is crucial.
Theoretical and experimental studies on related adamantyl systems have established that C-C hyperconjugation is a major stabilizing factor for carbocations. wordpress.com The rigid framework of the adamantane cage ensures that the dihedral angles between the empty p-orbital of a C2 cation and the adjacent C-C σ-bonds are fixed, leading to predictable and significant stereoelectronic stabilization. The methyl group at the C2 position also contributes to the stability of a carbocation at this center through its own hyperconjugative and inductive effects.
Furthermore, neighboring group participation (NGP) by the carboxylic acid or carboxylate group can significantly influence reaction rates and selectivity. wikipedia.orglibretexts.org The ability of the carboxyl group to act as an internal nucleophile can lead to the formation of cyclic intermediates, such as lactones or other bridged species, which dictate the stereochemical outcome of the reaction. This participation is highly dependent on the conformation of the molecule and the alignment of the participating orbitals, a classic example of stereoelectronic control. wikipedia.org For instance, the reaction of a sulfur mustard analog with a nucleophile is significantly faster than that of a typical alkyl chloride due to NGP. wikipedia.org
In reactions such as decarboxylation, stereoelectronic requirements are paramount. The decarboxylation of many carboxylic acids, particularly β-keto acids, often proceeds through a cyclic, concerted transition state. pearson.commasterorganicchemistry.com While 2-methyladamantane-2-carboxylic acid is not a β-keto acid, its decarboxylation under certain conditions could involve intermediates where orbital alignment is critical. For instance, the formation of a bridgehead olefin as a potential intermediate in some elimination-type decarboxylation pathways is heavily disfavored due to the high strain associated with the planar geometry required at the bridgehead carbon, a principle famously encapsulated in Bredt's Rule. wordpress.com This makes pathways involving such intermediates highly unlikely, thereby steering the reaction towards alternatives where stereoelectronic stabilization can be maximized without inducing excessive strain.
The selectivity of reactions at the C2 position is a delicate interplay between steric hindrance and stereoelectronic effects. The adamantane cage provides a sterically demanding environment, but the subtle electronic interactions often dominate the reaction pathway. For example, in the nitroxylation of 2-substituted adamantanes, the predominant formation of products with a Z-configuration has been observed for various substituents, indicating a strong stereoelectronic preference. researchgate.net
The following table summarizes the expected influence of stereoelectronic effects on the selectivity of different potential reactions of 2-methyladamantane-2-carboxylic acid, based on principles observed in related adamantane systems.
| Reaction Type | Potential Intermediate/Transition State | Dominant Stereoelectronic Effect | Predicted Selectivity Outcome |
| Solvolysis (e.g., of a derived tosylate) | 2-Methyl-2-adamantyl cation | C-C σ-bond hyperconjugation from the adamantyl cage; Neighboring group participation by the carboxyl group. | Accelerated rate compared to systems without NGP; Retention of configuration possible via double SN2-like displacement. |
| Decarboxylation (thermal or catalyzed) | Carbanion or radical at C2; Concerted pericyclic transition state. | Orbital alignment for stabilization of the intermediate; Avoidance of high-energy intermediates like bridgehead olefins. | Favors pathways that do not violate Bredt's rule; Stereospecific outcome if proceeding through a concerted mechanism. |
| Oxidative Fragmentation | Cationic or radical intermediates. | Through-bond interactions with the adamantane framework; Stabilization of positive charge by the methyl group. | Selectivity influenced by the stability of the resulting fragmented species, governed by hyperconjugation. |
Stereochemical Aspects of 2 Methyladamantane 2 Carboxylicacid
Origins of Chirality in 2-Substituted Adamantane (B196018) Derivatives
Adamantane, with its highly symmetrical and rigid cage-like structure (Td symmetry), is inherently achiral. askfilo.comechemi.com Chirality in adamantane derivatives arises when the substitution pattern breaks this symmetry. askfilo.com While monosubstitution at the bridgehead (C1) or secondary (C2) position does not lead to a chiral molecule due to the remaining planes of symmetry, disubstitution can induce chirality. askfilo.com
The chirality in such substituted adamantanes can be conceptualized as having a chiral center located within the adamantane backbone itself, behaving similarly to a tetrahedral carbon with four different substituents. echemi.comyoutube.com This leads to the possibility of two distinct, non-superimposable mirror images, or enantiomers. echemi.com
Strategies for Asymmetric and Enantioselective Synthesis
The synthesis of enantiomerically pure adamantane derivatives is crucial for applications where chirality plays a significant role, such as in the development of pharmaceuticals and materials with specific optical properties. mdpi.com Two primary strategies are employed to achieve this: the use of chiral auxiliaries and enantiomeric resolution.
Asymmetric synthesis utilizing chiral auxiliaries is a powerful method for controlling the stereochemical outcome of a reaction. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the formation of a specific stereoisomer. wikipedia.orgresearchgate.net After the desired stereocenter is created, the auxiliary can be removed and often recycled. wikipedia.org
In the context of adamantane derivatives, a chiral auxiliary can be attached to a precursor molecule to influence the stereoselectivity of subsequent reactions that form or modify the adamantane skeleton. mdpi.com For instance, a chiral auxiliary could be used to direct the addition of a methyl group or a carboxyl group precursor to an adamantane scaffold, leading to the preferential formation of one enantiomer of 2-Methyladamantane-2-carboxylic acid. researchgate.net Common chiral auxiliaries are often derived from readily available natural products like amino acids, menthol, or camphor. wikipedia.orgsigmaaldrich.com The choice of auxiliary and reaction conditions can significantly influence the diastereoselectivity of the key bond-forming step. researchgate.net For example, in the synthesis of other chiral carboxylic acids, chiral oxazolidinones have been used effectively to control the stereochemistry of alkylation and aldol (B89426) reactions. researchgate.net
Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis
| Chiral Auxiliary | Type/Origin | Typical Application |
| (S)-(-)-1-Phenylethylamine | Amine | Resolution, Amide formation |
| (1R,2S)-(−)-Ephedrine | Amino alcohol | Alkylation, Aldol reactions |
| (S)-4-Benzyl-2-oxazolidinone | Oxazolidinone | Alkylation, Aldol reactions |
| (1S)-(+)-Camphor-10-sulfonic acid | Camphor derivative | Resolution, Acid catalyst |
| L-(-)-Malic acid | Natural product | Chiral pool synthesis |
This table presents examples of common chiral auxiliaries and their general applications in asymmetric synthesis and is not specific to the synthesis of 2-Methyladamantane-2-carboxylic acid. sigmaaldrich.com
Resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. libretexts.org Since enantiomers have identical physical properties like boiling point and solubility, direct separation is challenging. libretexts.org The most common method for resolving carboxylic acids is to convert them into a mixture of diastereomeric salts by reacting them with a single enantiomer of a chiral base. libretexts.org
Diastereomers, unlike enantiomers, have different physical properties and can be separated by conventional techniques such as fractional crystallization or chromatography. libretexts.org For a racemic mixture of 2-Methyladamantane-2-carboxylic acid, a chiral amine like brucine, strychnine, or a resolved phenylethylamine can be used as the resolving agent. libretexts.org The reaction would produce two diastereomeric salts: (R)-acid•(R)-base and (S)-acid•(R)-base. Once separated, the pure enantiomers of the carboxylic acid can be recovered by treating the diastereomeric salts with a strong acid. libretexts.org
Another resolution technique is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to their separation.
Influence of Stereochemistry on Reaction Pathways and Selectivity
The stereochemistry of 2-Methyladamantane-2-carboxylic acid and its derivatives can significantly influence the pathways and outcomes of their reactions. The rigid and chiral nature of the molecule can lead to stereoselectivity and stereospecificity in its chemical transformations. researchgate.net
For instance, in reactions involving the carboxylic acid group, the bulky adamantyl cage can sterically hinder one face of the molecule, directing an incoming reagent to attack from the less hindered side. This is a form of substrate-controlled stereoselectivity. nih.gov The specific enantiomer of 2-Methyladamantane-2-carboxylic acid used will determine the absolute configuration of the product.
In the synthesis of more complex molecules using 2-Methyladamantane-2-carboxylic acid as a chiral building block, its stereochemistry will be transferred to the new molecule. mdpi.com This is a fundamental principle in chiral pool synthesis, where enantiomerically pure natural products are used as starting materials. researchgate.net
Furthermore, the stereochemistry can affect the rates of reaction. One enantiomer might react faster than the other with a chiral reagent due to a more favorable diastereomeric transition state. This principle is the basis for kinetic resolution, another method for separating enantiomers.
The influence of stereochemistry is also critical in biological systems. For example, the interaction of each enantiomer of a chiral drug with its biological target (like an enzyme or receptor), which is also chiral, can be vastly different, leading to one enantiomer being therapeutically active while the other may be inactive or even cause adverse effects. libretexts.org While specific biological activity is outside the scope of this article, the principle underscores the importance of controlling stereochemistry in the synthesis of adamantane derivatives. researchgate.netsemanticscholar.org
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Mass Spectrometry for Precise Molecular Characterization
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For 2-methyladamantane-2-carboxylic acid (C12H18O2), the exact mass can be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen.
In the broader context of adamantane (B196018) derivatives, mass spectrometry has been employed to verify molecular masses and study fragmentation patterns. For instance, mass spectral data is available for the parent compound, 2-methyladamantane (B1584094), which has a molecular weight of 150.26 g/mol . nih.govnist.gov Similarly, studies on other functionalized adamantanes often report mass spectrometry data to confirm their successful synthesis. researchgate.netdurham.ac.uk For carboxylic acid-containing fullerenes, electrospray ionization mass spectrometry has been used to obtain both positive and negative ion mass spectra, revealing complex fragmentation patterns including the loss of carboxyl groups. nih.gov
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed atomic connectivity and stereochemistry of organic molecules. For 2-methyladamantane-2-carboxylic acid, both ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a complete picture of its complex three-dimensional structure.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-methyladamantane-2-carboxylic acid is expected to show a set of complex, overlapping signals in the aliphatic region, characteristic of the rigid adamantane cage. chemicalbook.com The protons on the adamantane skeleton would typically appear as broad multiplets between approximately 1.5 and 2.5 ppm. The methyl group protons would likely appear as a singlet at a higher field (lower ppm value). The carboxylic acid proton is highly deshielded and would be expected to appear as a broad singlet at a much lower field, typically in the range of 10-12 ppm, although this signal can be exchangeable with deuterium (B1214612) from the solvent. libretexts.org Protons on carbons adjacent to the carboxylic acid group are expected to be slightly deshielded and absorb in the 2-3 ppm range. libretexts.org For comparison, in 2-methylpropanoic acid, the methine proton appears as a multiplet, and the methyl protons appear as a doublet. docbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. Due to the substitution pattern of 2-methyladamantane-2-carboxylic acid, a number of distinct signals are expected for the adamantane cage carbons, the methyl carbon, and the carboxyl carbon. The carbonyl carbon of the carboxylic acid is significantly deshielded and would appear in the range of 170-185 ppm. libretexts.orglibretexts.org The quaternary carbon of the adamantane cage attached to both the methyl and carboxyl groups would also be deshielded. The remaining adamantane carbons would resonate in the typical aliphatic region, generally between 25 and 45 ppm. docbrown.info The methyl carbon would appear at a higher field, typically between 10 and 25 ppm. libretexts.org The chemical shifts are influenced by the electronegativity of nearby atoms, with carbons closer to the oxygen atoms of the carboxylic acid group being more deshielded. docbrown.info
Interactive Data Table: Predicted NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Adamantane CH | ~1.5 - 2.5 (multiplets) | ~25 - 45 |
| Adamantane CH₂ | ~1.5 - 2.5 (multiplets) | ~25 - 45 |
| C-CH₃ | - | ~25 - 45 |
| C-COOH | - | ~170 - 185 |
| -CH₃ | Singlet | ~10 - 25 |
| -COOH | 10 - 12 (broad singlet) | - |
To resolve the overlapping signals in the one-dimensional NMR spectra and definitively assign all proton and carbon resonances, two-dimensional (2D) NMR techniques would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, helping to trace the connectivity of the proton network within the adamantane cage.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the more resolved ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for identifying the quaternary carbons and confirming the attachment of the methyl and carboxylic acid groups to the C2 position of the adamantane skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which can be used to confirm the stereochemical arrangement of the substituents on the adamantane cage.
While specific 2D NMR data for 2-methyladamantane-2-carboxylic acid is not available in the provided search results, these techniques are routinely applied to complex organic molecules to achieve complete structural elucidation.
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid, providing accurate bond lengths, bond angles, and the absolute and relative configuration of chiral centers. For a molecule like 2-methyladamantane-2-carboxylic acid, which is chiral, obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its structure.
A successful crystallographic analysis of 2-methyladamantane-2-carboxylic acid would be expected to show the characteristic diamondoid structure of the adamantane core, with the methyl and carboxylic acid groups attached to the same carbon atom (C2). The bond lengths and angles would conform to standard values for sp³-hybridized carbons and carboxylic acid functionalities. Furthermore, the crystal packing would likely be influenced by hydrogen bonding interactions between the carboxylic acid groups of adjacent molecules, potentially forming dimers. libretexts.org
Electronic Spectroscopy for Understanding Electronic Structure and Relaxation Behavior
Electronic spectroscopy, including techniques like photoelectron spectroscopy, provides insights into the electronic energy levels and transition properties of molecules.
Photoelectron spectroscopy (PES) measures the kinetic energy of electrons ejected from a molecule upon ionization by high-energy photons, providing information about the energies of the molecular orbitals. d-nb.inforsc.org Studies on functionalized adamantanes have shown that the electronic properties are highly dependent on the nature and position of the substituent. d-nb.inforsc.orgdntb.gov.ua
Gas-phase photoelectron spectra of various adamantane derivatives have been recorded and analyzed with the aid of theoretical calculations. d-nb.inforsc.orgresearchgate.net These studies reveal that functionalization can significantly alter the energy of the highest occupied molecular orbital (HOMO). For instance, the introduction of methyl groups has been shown to shift the HOMO energy. acs.org While specific PES data for 2-methyladamantane-2-carboxylic acid is not available, it is expected that the presence of the electron-withdrawing carboxylic acid group would lower the energy of the HOMO compared to unsubstituted adamantane. The methyl group, being electron-donating, would have an opposing, albeit smaller, effect. The interplay of these two substituents would determine the final electronic structure. The spectra of functionalized adamantanes typically show broad and overlapping bands due to Franck-Condon congestion and other effects. d-nb.info
Absorption and Fluorescence Spectroscopy for Electronic State Mapping
Following a comprehensive search of scientific literature and chemical databases, no specific experimental or theoretical data regarding the absorption and fluorescence spectroscopy for the electronic state mapping of 2-methyladamantane-2-carboxylic acid has been found in the public domain.
Research in the field of adamantane derivatives often focuses on their synthesis and potential applications in medicinal chemistry and materials science. While spectroscopic characterization is a fundamental aspect of these studies, detailed photophysical investigations, including absorption and fluorescence spectroscopy for the purpose of electronic state mapping, appear to be limited for this particular compound.
Studies on related compounds, such as other methylated adamantanes and various adamantane carboxylic acid derivatives, have been conducted. For instance, research on methylated adamantanes has explored how the addition of methyl groups influences the electronic and optical properties of the adamantane core. Similarly, the spectroscopic characteristics of other adamantane carboxylic acid derivatives have been investigated in different contexts. However, these findings cannot be directly extrapolated to provide accurate and specific data for 2-methyladamantane-2-carboxylic acid due to the unique influence of the substituent pattern on the electronic structure.
Consequently, without any available research findings, the creation of data tables detailing absorption maxima, emission wavelengths, quantum yields, or fluorescence lifetimes for 2-methyladamantane-2-carboxylic acid is not possible at this time. Further experimental research would be required to elucidate the specific photophysical properties of this compound.
Theoretical and Computational Chemistry of 2 Methyladamantane 2 Carboxylicacid
Quantum Mechanical Calculations and Electronic Structure Analysis
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 2-methyladamantane-2-carboxylic acid, which are dictated by its electronic structure.
Density Functional Theory (DFT) has become a primary workhorse in the computational study of adamantane (B196018) derivatives due to its favorable balance of accuracy and computational cost. orientjchem.orgnih.gov For 2-methyladamantane-2-carboxylic acid, DFT methods, such as the popular B3LYP functional, are employed to investigate a wide range of properties. orientjchem.org These include the calculation of optimized molecular geometries, vibrational frequencies for interpreting infrared spectra, and electronic properties like ionization potentials and electron affinities. nih.govresearchgate.net DFT is also instrumental in studying complexes formed via hydrogen bonding. orientjchem.org
Time-Dependent DFT (TDDFT) extends these capabilities to the study of excited states. This allows for the theoretical prediction and interpretation of the molecule's UV-Vis absorption spectrum, providing insights into its electronic transitions.
Before most computational analyses can be performed, the molecule's geometry must be optimized to find its lowest energy structure. For 2-methyladamantane-2-carboxylic acid, this involves determining the precise bond lengths, bond angles, and dihedral angles. The adamantane cage itself is conformationally rigid, but the orientation of the carboxylic acid group relative to the cage and the methyl group can be explored. While the syn conformation of the carboxylic acid proton is generally more stable, computational studies on similar molecules show that the energy barrier to the anti conformation can be surmounted, a factor that could be relevant in different solvent environments or within a biological receptor site. nih.gov The conformational energy landscape, though likely dominated by a single low-energy structure due to the rigidity of the adamantane core, can be mapped out to identify any other stable conformers and the energy barriers between them.
A hypothetical table of optimized geometric parameters for the syn conformation of 2-methyladamantane-2-carboxylic acid, as would be predicted from a DFT calculation (e.g., at the B3LYP/6-31G(d) level), is presented below.
Table 1: Predicted Geometric Parameters for 2-Methyladamantane-2-carboxylic acid
| Parameter | Predicted Value |
|---|---|
| C-C (cage average) | 1.54 Å |
| C-C(O)OH Bond Length | 1.52 Å |
| C=O Bond Length | 1.21 Å |
| C-O Bond Length | 1.35 Å |
| O-H Bond Length | 0.97 Å |
| O=C-O Angle | 124.5° |
| C-C-O Angle | 115.0° |
Note: This data is illustrative and based on typical values for carboxylic acids.
Molecular Orbital (MO) theory provides a detailed picture of the electron distribution within a molecule. For 2-methyladamantane-2-carboxylic acid, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity. The HOMO is typically localized on the oxygen atoms of the carboxylic acid group, which are the sites of highest electron density and thus prone to electrophilic attack. quora.com Conversely, the LUMO is often centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. quora.com The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. mdpi.com
Natural Bond Orbital (NBO) analysis further refines this picture by translating the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs. orientjchem.org NBO analysis can quantify the charge distribution on each atom, revealing the polarization of bonds like the C=O and O-H bonds in the carboxyl group. It also allows for the study of hyperconjugative interactions and charge transfer between different parts of the molecule, such as from the adamantane cage to the carboxylic acid functional group. orientjchem.org
Computational Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating the harmonic vibrational frequencies using DFT, a theoretical infrared (IR) spectrum of 2-methyladamantane-2-carboxylic acid can be generated. researchgate.net This theoretical spectrum can be compared with experimental data to aid in the assignment of specific vibrational modes, such as the characteristic C=O and O-H stretches of the carboxylic acid group. researchgate.net
Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These calculations can predict the ¹H and ¹³C NMR spectra, helping to confirm the molecular structure by correlating calculated shifts with experimentally observed peaks for each unique proton and carbon atom in the adamantane cage, the methyl group, and the carboxyl group.
Reaction Mechanism Modeling and Transition State Characterization
Theoretical chemistry allows for the detailed exploration of reaction pathways involving 2-methyladamantane-2-carboxylic acid. For instance, the mechanism of esterification or the formation of an amide can be modeled computationally. This involves identifying all relevant intermediates and, crucially, the transition states that connect them.
By locating the transition state structure on the potential energy surface and calculating its energy, the activation energy for the reaction can be determined. researchgate.net This provides a quantitative measure of the reaction's kinetic feasibility. NBO or MO analysis of the transition state structure can reveal the nature of bond-making and bond-breaking processes. For example, in a reaction at the carboxyl group, calculations can model the approach of a nucleophile, the formation of a tetrahedral intermediate, and the subsequent departure of a leaving group, providing a step-by-step molecular movie of the reaction mechanism. mdpi.com
Intermolecular Interactions and Complexation Energies (e.g., Hydrogen Bonding in Dimers)
Like most carboxylic acids, 2-methyladamantane-2-carboxylic acid is capable of forming strong intermolecular hydrogen bonds. chegg.com The most significant of these interactions is the formation of a cyclic dimer, where two molecules are held together by a pair of O-H···O=C hydrogen bonds. nih.govresearchgate.net
Computational chemistry can be used to model this dimer and calculate its complexation energy (or binding energy), which quantifies the strength of the interaction. nih.gov This is typically done by calculating the energy of the optimized dimer and subtracting the energies of two isolated, optimized monomer molecules. Dispersion-corrected DFT methods are often necessary for accurately describing these non-covalent interactions. nih.gov The analysis can also provide precise geometric details of the hydrogen bonds, such as the donor-acceptor distance and the linearity of the bond. These computational studies confirm that the formation of such dimers is a highly favorable process in the gas phase and in nonpolar solvents. nih.gov
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| 2-Methyladamantane-2-carboxylic acid |
| Acetic acid |
| Adamantane |
| Adamantanecarboxylic acid |
| 2-Aminoadamantane-2-carboxylic acid |
| 2-Chloroaniline |
| Formic acid |
Development of Computational Models for Polycyclic Hydrocarbons
The study of polycyclic hydrocarbons, a broad class of organic compounds that includes both polycyclic aromatic hydrocarbons (PAHs) and polycyclic aliphatic hydrocarbons like adamantane and its derivatives, heavily relies on theoretical and computational chemistry. rsc.org These computational models are essential for understanding molecular structure, predicting reactivity, and simulating behavior in various environments, from biological systems to interstellar space. rsc.org The development of these models ranges from high-accuracy ab initio quantum mechanical methods to more efficient semi-empirical and classical approaches, each suited for different scales and research questions. rsc.org
The need for robust predictive models is particularly evident in fields like environmental science, where they are used to predict the formation of transformation products of PAHs, and in medicinal chemistry, where they guide the design of new drugs based on scaffolds like adamantane. nih.govnih.gov
Foundational Quantum Mechanical Approaches
At the core of modeling polycyclic hydrocarbons are quantum chemistry methods that solve the electronic structure of a molecule. researchgate.net Density Functional Theory (DFT) has become a workhorse in this field, offering a favorable balance between computational cost and accuracy. nih.gov Researchers use DFT for a variety of tasks, including:
Geometry Optimization: Determining the most stable three-dimensional structure of a molecule.
Property Calculation: Predicting electronic properties, vibrational frequencies (for comparison with IR spectra), and reaction energies. rsc.org
Reactivity Prediction: Identifying the most likely sites on a molecule for chemical attack, such as predicting where atmospheric oxidants will react with a PAH. nih.gov
The choice of functional and basis set is critical and is often benchmarked for the specific class of compounds being studied. acs.org For instance, studies on PAHs have successfully used functionals like B3LYP and M06-2X with basis sets such as 6-31G(d). nih.gov For larger systems or those where non-covalent interactions are crucial, dispersion corrections like Grimme's D3 are considered mandatory to achieve a reasonable description. acs.org
For very large systems containing hundreds of atoms or when extensive exploration of a potential energy surface is needed through Molecular Dynamics (MD) or Monte Carlo (MC) simulations, DFT can become computationally prohibitive. rsc.org In these cases, Tight-Binding (TB) methods offer a faster alternative while still retaining a quantum mechanical description. rsc.org A prominent example is the Density Functional based Tight Binding (DFTB) method, whose parameters are derived from DFT calculations. rsc.org
Simulating Dynamics and Interactions
While quantum methods are excellent for describing electronic structure, understanding the dynamic behavior of molecules, especially in complex environments like a protein's active site, requires different tools. Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of adamantane derivatives, MD simulations have been employed to determine the stability and interaction mechanisms of adamantane-based ligands within the active sites of biological targets like the sigma-2 receptor. nih.gov Adamantane is often chosen as a scaffold in drug design due to its rigid and bulky nature, which can minimize off-target interactions and help elucidate binding orientation. nih.gov
Complementary to MD, molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another. nih.govnih.gov Docking studies have been instrumental in the development of adamantane derivatives, for example, by predicting their binding energies and modes within the active site of the Epidermal Growth Factor Receptor (EGFR). nih.gov
Systematic Model and Database Development
The development of large, curated computational databases represents a significant advance in the field. acs.org A notable example is the COMPAS (COMputational database of Polycyclic Aromatic Systems) project. acs.org The creation of such a database involves a systematic, multi-step process:
Generation of all possible molecular geometries for a given number of rings. acs.org
Initial geometry optimization using a computationally inexpensive method, such as the semi-empirical GFN2-xTB tight-binding method. acs.org
Filtering of invalid or redundant structures. acs.org
Further, more accurate optimization of the remaining structures using a higher level of theory, such as DFT (e.g., B3LYP-D3BJ/def2-SVP). acs.org
These databases serve as a foundation for developing machine learning models and other predictive tools for the properties of novel polycyclic compounds, bridging the gap between theoretical calculations and experimental reality. acs.org Similar systematic approaches are applicable to the development of models for polycyclic aliphatic hydrocarbons, which would be invaluable for predicting the properties of compounds like 2-Methyladamantane-2-carboxylic acid and its analogs.
Data Tables
The following tables summarize the computational methods and specific levels of theory commonly applied in the study of polycyclic hydrocarbons.
Table 1: Common Computational Methods for Polycyclic Hydrocarbons
| Method | Primary Application | Examples/Specifics | Source(s) |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry Optimization, Reactivity Prediction, Electronic Properties | Functionals: B3LYP, M06-2X; Basis Sets: 6-31G(d), def2-SVP; Software: Gaussian | nih.govacs.org |
| Tight-Binding (TB) | Large-scale screening, Dynamics of very large systems | GFN2-xTB, Density Functional based Tight Binding (DFTB) | rsc.orgacs.org |
| Molecular Dynamics (MD) | Simulation of molecular motion, Ligand-receptor stability | Used to simulate adamantane derivatives in receptor active sites | nih.gov |
Table 2: Example Levels of Theory Used in Polycyclic Hydrocarbon Studies
| Study Focus | Method | Functional / Force Field | Basis Set / Specifics | Source |
|---|---|---|---|---|
| PAH Transformation Products | DFT | B3LYP, M06-2X | 6-31G(d) | nih.gov |
| COMPAS-1x Database (PAHs) | Semi-empirical Tight Binding | GFN2-xTB | Not Applicable | acs.org |
| COMPAS-1D Database (PAHs) | DFT with Dispersion Correction | B3LYP-D3BJ | def2-SVP | acs.org |
Applications in Advanced Organic Synthesis and Materials Science
2-Methyladamantane-2-carboxylic Acid as a Chemical Building Block
The inherent properties of 2-Methyladamantane-2-carboxylic acid, including its steric bulk and the presence of a reactive carboxylic acid functional group, make it an attractive starting material for the construction of more elaborate chemical entities.
While specific examples detailing the use of 2-Methyladamantane-2-carboxylic acid as a direct precursor in the total synthesis of highly complex natural products are not extensively documented in publicly available literature, the broader class of adamantane (B196018) carboxylic acids is well-established in this regard. For instance, the synthesis of various adamantane derivatives often involves the functionalization of the adamantane core, followed by transformations of the appended groups. nih.govscience.org.ge The carboxylic acid moiety of 2-Methyladamantane-2-carboxylic acid can undergo a variety of chemical transformations, such as reduction to alcohols, conversion to amides, or participation in coupling reactions, thereby providing a versatile handle for the elaboration of molecular complexity. The synthesis of related compounds, such as 3-acetylamino-adamantane-1-carboxylic acid, has been achieved through multi-step sequences starting from adamantane-1-carboxylic acid, showcasing the utility of these scaffolds in building more functionalized molecules. science.org.ge
The adamantane cage is a quintessential example of a rigid, non-aromatic scaffold. tcd.ieresearchgate.net This rigidity is a highly desirable trait in medicinal chemistry and drug design, as it allows for the precise spatial positioning of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. researchgate.net While direct studies on 2-Methyladamantane-2-carboxylic acid as a scaffold are not widely reported, the general principles of using adamantane scaffolds are well-understood. The methyl group and carboxylic acid at the 2-position of the adamantane framework in this compound provide distinct vectors for chemical diversification, allowing for the exploration of the surrounding chemical space in a controlled manner. This approach is crucial for the development of new therapeutic agents and molecular probes. The use of rigid scaffolds like cubane (B1203433) and bicyclo[1.1.1]pentane highlights the importance of three-dimensional structure in modern drug discovery, a role that adamantane derivatives like 2-Methyladamantane-2-carboxylic acid are well-suited to fill. tcd.ie
Incorporation into Polymeric Architectures
The robust nature of the adamantane core makes it an excellent component for the creation of high-performance polymers with unique properties.
Condensation polymerization is a powerful method for creating a wide array of polymers, including polyesters and polyamides. polysciences.com This process typically involves the reaction between monomers possessing two or more reactive functional groups, with the concomitant elimination of a small molecule such as water. polysciences.com 2-Methyladamantane-2-carboxylic acid, with its single carboxylic acid group, can act as a chain-terminating agent or be modified to a difunctional monomer to be incorporated into the main chain of a polymer. For example, if converted to a diol or a diamine derivative, it could be polymerized with a dicarboxylic acid to form polyesters or polyamides, respectively. The bulky and rigid adamantane unit would be expected to impart significant changes to the polymer's properties.
While specific examples of condensation polymerization using 2-Methyladamantane-2-carboxylic acid are not readily found in the literature, the use of other adamantane derivatives in polymer synthesis is known. For instance, adamantane-based polymers have been explored for applications such as coatings for touchscreens. wikipedia.org
Table 1: Potential Difunctional Monomers Derived from 2-Methyladamantane-2-carboxylic Acid for Condensation Polymerization
| Monomer Type | General Structure | Potential Co-monomer | Resulting Polymer |
| Adamantane Diol | HO-R-Ad-R-OH | Dicarboxylic Acid | Polyester |
| Adamantane Diamine | H₂N-R-Ad-R-NH₂ | Dicarboxylic Acid | Polyamide |
| Adamantane Dicarboxylic Acid | HOOC-R-Ad-R-COOH | Diol or Diamine | Polyester or Polyamide |
| Ad represents the 2-methyladamantane-2-yl core; R represents a potential linker group. |
The incorporation of adamantane moieties into polymer backbones or as pendant groups is a well-established strategy for modifying the properties of materials. wikipedia.org The rigidity of the adamantane cage can significantly enhance the thermal stability and glass transition temperature of polymers. Although specific polymers derived from 2-Methyladamantane-2-carboxylic acid are not detailed in available research, the general principles suggest that its inclusion would lead to polymers with distinct architectures. For example, its use as a comonomer could introduce controlled branching or create specific free volume within the polymer matrix.
Utility in Supramolecular Chemistry and Molecular Recognition
The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The defined shape and potential for specific interactions make adamantane derivatives valuable tools in this area.
The adamantyl group is a well-known guest for cyclodextrin (B1172386) hosts, forming stable inclusion complexes. mdpi.com This interaction is a cornerstone of host-guest chemistry and has been widely exploited in drug delivery and the construction of self-assembled systems. mdpi.com While studies specifically involving 2-Methyladamantane-2-carboxylic acid in this context are not prominent, its adamantane core suggests it would readily participate in such interactions. The carboxylic acid group could further modulate the binding affinity and provide a secondary site for interaction, for example, through hydrogen bonding.
Furthermore, adamantane derivatives have been used as building blocks for the construction of larger supramolecular assemblies through hydrogen bonding and other non-covalent forces. For example, adamantane dicarboxylic acids have been shown to self-assemble with bipyridines to form polymeric hydrogen-bonded supramolecules. rsc.org The carboxylic acid functionality of 2-Methyladamantane-2-carboxylic acid can act as a hydrogen bond donor and acceptor, enabling its participation in the formation of predictable supramolecular motifs.
Role in Ligand Design for Catalytic Systems
While specific documented instances of 2-methyladamantane-2-carboxylic acid as a ligand in catalytic systems are not extensively reported in publicly available literature, its potential role can be extrapolated from the well-established principles of ligand design and the known chemistry of related adamantane derivatives and sterically hindered carboxylates. The unique structural characteristics of this compound make it a theoretically valuable building block for creating sophisticated catalytic environments.
The design of ligands for metal-based catalysts often focuses on tuning the steric and electronic properties around the metal center to control reactivity and selectivity. 2-Methyladamantane-2-carboxylic acid offers a distinct combination of a rigid, bulky cage structure with a coordinating carboxylate group, making it a candidate for creating highly defined and sterically shielded catalytic pockets.
Structural Contributions to Ligand Design:
Steric Hindrance: The most significant feature of the adamantane cage is its exceptional bulk and rigidity. In a ligand, this bulky group can occupy a large volume around a catalytic metal center. This steric shielding is crucial for several reasons:
It can prevent the aggregation of catalyst particles, thereby maintaining catalytic activity, particularly in the synthesis of nanoparticles. sigmaaldrich.com
It can limit the possible coordination geometries of substrates, forcing a specific orientation for a reaction and thus enhancing selectivity.
It can stabilize reactive or low-coordinate metal centers by preventing unwanted side reactions or decomposition pathways. rsc.org The presence of the additional methyl group at the C-2 position, adjacent to the point of coordination, further amplifies this steric effect compared to unsubstituted adamantane carboxylates.
Carboxylate Coordination: The carboxylate group (–COOH) is a versatile functional handle for binding to metal centers. wikipedia.org It can deprotonate to form a carboxylate anion (–COO⁻) that coordinates with a metal ion in several distinct modes:
Monodentate: One oxygen atom binds to the metal.
Bidentate Chelate: Both oxygen atoms bind to the same metal center, forming a stable ring.
Bridging: The carboxylate group links two or more metal centers together. This versatility allows for the construction of diverse catalytic structures, from simple mononuclear complexes to intricate coordination polymers or metal-organic frameworks (MOFs). wikipedia.orgnih.gov For instance, research on 1-adamantanecarboxylic acid has shown its ability to form stable mononuclear tris(carboxylate) complexes with transition metals like manganese, nickel, and cobalt. wikipedia.org Similarly, adamantane-1,3-dicarboxylate (B14756721) has been used to construct one-dimensional uranium-carboxylate chains. researchgate.net
Combined Steric and Electronic Effects: The combination of the bulky, lipophilic adamantane cage and the polar carboxylate group creates a bifunctional ligand. This structure is analogous to other specialized ligands where adamantane moieties are incorporated to achieve specific outcomes. For example, adamantyl groups have been strategically attached to N-heterocyclic carbene (NHC) ligands. nih.gov In these designs, the adamantyl unit can serve as an anchor for non-covalent immobilization on a solid support (e.g., cucurbiturils), while a separate chelating group, such as a carboxylate, binds the active metal. nih.gov This approach aims to bridge the gap between homogeneous and heterogeneous catalysis by allowing for catalyst recovery.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes to 2-Methyladamantane-2-carboxylic acid
Currently, dedicated synthetic routes for 2-methyladamantane-2-carboxylic acid are not widely reported in the literature, presenting a significant opportunity for methodological development. Future research is expected to focus on creating efficient, scalable, and environmentally benign pathways.
Key approaches could include:
Multi-step Synthesis from Adamantanone: A logical and promising route begins with the commercially available adamantanone. This could involve methylation at the C2 position to form 2-methyladamantanone, followed by conversion of the ketone to the carboxylic acid. A convenient synthesis for the related adamantane-2-carboxylic acid from adamantanone has been described, which could serve as a template for this transformation. researchgate.net
Direct C–H Functionalization: Modern synthetic methods are increasingly focused on the direct functionalization of C–H bonds, which avoids the need for pre-functionalized starting materials. chemrxiv.org Developing catalytic systems, potentially using photoredox or transition-metal catalysis, to selectively carboxylate the C2 position of 2-methyladamantane (B1584094) would be a significant advancement. Research into the selective C–H alkylation of adamantanes has shown that even the strong tertiary C-H bonds can be targeted, suggesting that selective functionalization is feasible. acs.orgchemrxiv.org
Sustainable and Flow Chemistry Methods: To align with green chemistry principles, future syntheses should aim to minimize waste and hazardous reagents. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers enhanced safety, scalability, and control over reaction conditions. acs.orgnih.govresearchgate.net This technology has been successfully applied to the synthesis of other complex adamantane (B196018) derivatives, including 2-aminoadamantane-2-carboxylic acid, demonstrating its suitability for this class of compounds. researchgate.net Furthermore, emerging electrochemical methods for producing carboxylic acids from hydrocarbons using oxygen and electricity offer a highly sustainable alternative to traditional oxidation processes. idw-online.de
Below is a table summarizing potential synthetic strategies for future exploration.
| Synthetic Strategy | Starting Material | Key Transformation | Potential Advantages | Anticipated Challenges |
|---|---|---|---|---|
| Multi-step Synthesis | Adamantanone | Methylation followed by ketone-to-carboxylic acid conversion | Utilizes a readily available starting material; builds on known chemistry. researchgate.net | Requires multiple steps; potential for side reactions. |
| Direct C–H Functionalization | 2-Methyladamantane | Catalytic carboxylation of the secondary C-H bond | Atom-economical; reduces step count. chemrxiv.org | Achieving high selectivity at the C2 position over other positions. |
| Sustainable Flow Chemistry | Various Precursors | Machine-assisted continuous processing | Improved safety, scalability, and reproducibility. nih.govresearchgate.net | Requires specialized equipment and process optimization. |
| Electrochemical Synthesis | Unsaturated Precursors | Electrochemical cleavage and oxidation | Environmentally friendly; uses electricity and oxygen. idw-online.de | Requires development of a suitable unsaturated adamantane precursor. |
Exploration of Under-investigated Reactivity Patterns and Functionalizations
The reactivity of 2-methyladamantane-2-carboxylic acid is dictated by the interplay between the carboxylic acid group and the sterically demanding, rigid adamantane scaffold. While the fundamental reactions of carboxylic acids are well-established, their application to this specific molecule remains to be explored. msu.edu
Future research should investigate:
Standard Acyl Substitution Reactions: The carboxylic acid can serve as a precursor to a range of derivatives. Its reactivity in forming esters, amides, and acyl chlorides with various nucleophiles should be systematically studied. britannica.compressbooks.pub The bulky adamantyl group adjacent to the carbonyl carbon is expected to influence reaction kinetics, likely retarding the rate of nucleophilic attack compared to less hindered acids. msu.edu
Influence of the Tertiary α-Carbon: The carbon atom to which the carboxyl group is attached (the α-carbon) is tertiary and part of the rigid cage structure. This has a crucial consequence: the molecule lacks α-hydrogens. Therefore, it will not undergo reactions that depend on the acidity of α-hydrogens, such as α-halogenation or aldol-type condensation reactions. ncert.nic.in
Reduction of the Carboxyl Group: The reduction of the carboxylic acid to the corresponding primary alcohol, (2-methyladamantan-2-yl)methanol, is a key transformation for accessing other functional groups. Investigating the efficiency of various reducing agents, such as lithium aluminum hydride or borane, would be valuable. britannica.com
Relative Reactivity: The reactivity of carboxylic acid derivatives follows a well-known hierarchy, with acyl chlorides being the most reactive, followed by anhydrides, esters, and amides. libretexts.org Synthesizing these derivatives from 2-methyladamantane-2-carboxylic acid would provide a set of building blocks with tunable reactivity for further synthetic applications.
Advancements in Computational Methodologies for Adamantane Derivatives
For a molecule with limited experimental data like 2-methyladamantane-2-carboxylic acid, computational chemistry provides an indispensable tool for prediction and understanding. Advancements in computational methods, particularly Density Functional Theory (DFT), can guide synthetic efforts and explain experimental observations. nih.govmdpi.com
Emerging research avenues in this area include:
Prediction of Physicochemical Properties: DFT calculations can be employed to predict key properties before synthesis is even attempted. These include geometric parameters (bond lengths and angles), electronic properties (HOMO-LUMO gap), and acidity (pKa). researchgate.netnih.gov Accurate pKa prediction is particularly important for understanding the behavior of the carboxylic acid in different environments. nih.govmdpi.comnih.gov
Reaction Mechanism and Selectivity Studies: Computational models can be used to map out the energy profiles of potential synthetic reactions. This can help in understanding why a particular reaction is or is not successful and can guide the design of catalysts or reaction conditions to favor the desired product. For instance, modeling the C-H functionalization of 2-methyladamantane could reveal the kinetic and thermodynamic factors governing selectivity. acs.orgchemrxiv.org
Spectroscopic Characterization: Computational methods are highly effective at simulating spectroscopic data, such as NMR and IR spectra. researchgate.net For a novel compound, comparing experimentally obtained spectra with computationally predicted spectra is a powerful method for structural confirmation.
Modeling for Materials Science: When designing advanced materials, computational studies can predict how molecules like 2-methyladamantane-2-carboxylic acid will pack in a crystal lattice or interact within a polymer chain, providing insights into the potential structure of the resulting material. mdpi.com
The table below details how computational methods can be applied to study adamantane derivatives.
| Computational Method | Predicted Properties/Applications | Relevance to 2-Methyladamantane-2-carboxylic acid |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, reaction energies, pKa prediction. nih.govresearchgate.net | Provides fundamental understanding of molecular structure and reactivity. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, electronic transition energies. nih.govresearchgate.net | Aids in characterizing the molecule's optical properties. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and intermolecular interactions. mdpi.com | Useful for understanding how the molecule interacts in supramolecular assemblies. |
| Molecular Dynamics (MD) | Simulates molecular motion and conformational changes over time. | Evaluates the dynamic behavior of the molecule and its derivatives in solution or within a material. |
Strategic Design and Integration into Advanced Organic Materials
The adamantane cage is an ideal building block, or tecton, for constructing advanced organic materials due to its rigidity, thermal stability, and well-defined three-dimensional geometry. mdpi.comontosight.ai 2-Methyladamantane-2-carboxylic acid, as a bifunctional molecule, offers a unique handle for strategic incorporation into larger systems.
Future research should focus on its use as a:
Monomer for Polymers: The carboxylic acid group can be readily converted into a reactive functional group (like an ester or acyl chloride) to participate in polymerization reactions. The rigid, bulky nature of the 2-methyladamantanyl group would be incorporated into the polymer backbone or as a pendant group, influencing the polymer's physical and thermal properties. Adamantane-1-carboxylic acid has been used as an additive in polycondensation reactions to create polymers for optoelectronics. sigmaaldrich.comchemicalbook.com
Ligand for Metal-Organic Frameworks (MOFs): The carboxylate group is a classic binding group for metal ions, making this molecule an excellent candidate for designing novel MOFs. The specific shape and steric hindrance of the 2-methyladamantanyl moiety would direct the assembly of the framework, creating unique pore structures and network topologies.
Component of Supramolecular Assemblies: The carboxylic acid can form strong hydrogen bonds, while the adamantane cage provides lipophilic character. This combination can be exploited to design self-assembling systems like liquid crystals or organogels.
The strategic value lies in the unique 2,2-disubstitution pattern, which places the connecting point (the carboxyl group) and a small alkyl group at a secondary cage position, offering a different geometric vector for material construction compared to more common 1-substituted or 1,3-disubstituted adamantanes.
Untapped Potential for Derivatization Towards Chemically Diverse Structures
The true potential of 2-methyladamantane-2-carboxylic acid lies in its role as a versatile starting material for a wide array of new chemical entities. The carboxylic acid function is a gateway to numerous other functional groups through well-established chemical transformations. msu.edulibretexts.org
A key future direction will be the systematic exploration of these derivatization pathways to build a library of novel compounds. This chemical space has been largely unexplored. The primary reactions would include:
Esterification: Reaction with a diverse range of alcohols to produce a library of esters. These derivatives could be explored for applications ranging from fragrances to polymer precursors.
Amidation: Coupling with primary and secondary amines to generate a wide variety of amides. pressbooks.pub Amide coupling is a cornerstone of medicinal chemistry, and such derivatives could be screened for biological activity. Procedures for creating amides from adamantane-1-carboxylic acid are well-documented and could be adapted. researchgate.net
Acyl Halide Formation: Conversion to 2-methyladamantane-2-carbonyl chloride using reagents like thionyl chloride or oxalyl chloride. pressbooks.pub This highly reactive intermediate is not typically isolated but used in situ to readily form esters, amides, and other derivatives under mild conditions.
Alcohol Formation: Reduction of the carboxylic acid to (2-methyladamantan-2-yl)methanol opens up an entirely new branch of derivatives based on alcohol chemistry, such as ethers and alkyl halides. britannica.com
The table below outlines the untapped potential for creating chemically diverse structures from this starting material.
| Reaction Type | Reagent Class | Product Class | Potential Applications |
|---|---|---|---|
| Esterification | Alcohols (R-OH) | Esters | Monomers, plasticizers, solvents |
| Amidation | Ammonia, Primary/Secondary Amines (RNH₂, R₂NH) | Amides | Biologically active molecules, ligands, polymers. researchgate.net |
| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Acyl Chlorides | Highly reactive intermediates for further synthesis. pressbooks.pub |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohols | Precursors for ethers, halides, and other functional groups. britannica.com |
| Decarboxylative Coupling | Photoredox Catalysts | Functionalized Adamantanes | Access to C-C, C-N, or C-S bonds at the C2 position. nih.gov |
Q & A
Q. What are the established synthetic routes for 2-methyladamantane-2-carboxylic acid, and what are their limitations?
- Methodological Answer : The compound can be synthesized via carboxylation of 2-methyladamantane using CO₂ under high-pressure conditions (analogous to methods for adamantane derivatives described in Clark et al., 1970) . Oxidation of 2-methyladamantane with strong oxidizing agents (e.g., KMnO₄ under acidic conditions) is another route, though this may lead to over-oxidation byproducts . Limitations include low yields due to steric hindrance from the methyl group and challenges in regioselectivity.
Q. How is 2-methyladamantane-2-carboxylic acid analyzed for purity and structural confirmation?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection is standard for assessing purity, leveraging retention indices established for adamantane derivatives (e.g., Burkhard et al., 1969) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the stereochemical impact of the methyl group at the 2-position. Mass spectrometry (MS) provides molecular weight validation .
Q. What biological activities are reported for adamantane-based carboxylic acids, and how does 2-methyladamantane-2-carboxylic acid compare?
- Methodological Answer : Adamantane-carboxylic acids exhibit antimicrobial and neuroprotective properties. For example, 2-methyladamantane-1-carboxylic acid shows antibacterial activity, while adamantane-1-carboxylic acid is neuroprotective . The 2-methyl substitution at the 2-position likely enhances steric effects, potentially altering binding affinity to biological targets. Comparative studies require in vitro assays (e.g., MIC tests for antimicrobial activity) and molecular docking to assess interactions with enzymes or receptors .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methyl group influence reaction pathways in derivatization?
- Methodological Answer : The methyl group introduces steric hindrance, limiting nucleophilic attack at the adamantane core. For example, esterification or amidation reactions may require bulky catalysts (e.g., DMAP) to mitigate steric effects. Computational modeling (DFT calculations) can predict reactive sites by analyzing electron density maps . Experimental validation involves kinetic studies comparing reaction rates with non-methylated analogs .
Q. What contradictions exist in reported biological efficacy data, and how can they be resolved?
- Methodological Answer : Discrepancies in antimicrobial activity across studies may arise from differences in solubility (due to the hydrophobic adamantane core) or assay conditions (e.g., pH affecting ionization of the carboxylic acid group). Standardizing solvent systems (e.g., using DMSO-water mixtures with controlled pH) and replicating assays under inert atmospheres can reduce variability. Meta-analyses of published data, accounting for structural analogs (e.g., 4-methyladamantane-1-carboxylic acid), are critical .
Q. Can flow chemistry improve the scalability and safety of synthesizing 2-methyladamantane-2-carboxylic acid?
- Methodological Answer : Flow reactors (e.g., mesoreactor systems) enable precise control over hazardous reagents (e.g., gaseous CO₂ for carboxylation) and exothermic reactions. This approach, validated for 2-aminoadamantane-2-carboxylic acid synthesis by Battilocchio et al. (2016), reduces intermediate isolation steps and enhances reproducibility. Challenges include optimizing residence time and temperature for methylated substrates .
Research Recommendations
- Experimental Design : Prioritize flow chemistry for scalable synthesis, paired with DFT modeling to predict reaction pathways.
- Data Gaps : Address solubility limitations via prodrug strategies (e.g., ester prodrugs) to enhance bioavailability in biological assays.
- Contradiction Resolution : Establish standardized protocols for comparative studies of adamantane derivatives, leveraging crystallographic data (e.g., ) to correlate structure with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
